molecular formula C21H26N2O2 B10959908 4-[(4-ethylphenoxy)methyl]-N-(piperidin-1-yl)benzamide

4-[(4-ethylphenoxy)methyl]-N-(piperidin-1-yl)benzamide

Cat. No.: B10959908
M. Wt: 338.4 g/mol
InChI Key: RLQXDYRPVWAWDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-ETHYLPHENOXY)METHYL]-N-PIPERIDINOBENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethylphenoxy group attached to a piperidinobenzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ETHYLPHENOXY)METHYL]-N-PIPERIDINOBENZAMIDE typically involves a multi-step process. One common method includes the reaction of 4-ethylphenol with formaldehyde to form 4-ethylphenoxymethyl alcohol. This intermediate is then reacted with piperidine and benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of 4-[(4-ETHYLPHENOXY)METHYL]-N-PIPERIDINOBENZAMIDE may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[(4-ETHYLPHENOXY)METHYL]-N-PIPERIDINOBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group may yield 4-[(4-carboxyphenoxy)methyl]-N-piperidinobenzamide, while reduction of the benzamide group may produce 4-[(4-ethylphenoxy)methyl]-N-piperidinamine.

Scientific Research Applications

4-[(4-ETHYLPHENOXY)METHYL]-N-PIPERIDINOBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-ETHYLPHENOXY)METHYL]-N-PIPERIDINOBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-ETHYLPHENOXY)METHYL]-N-(2-PYRIDINYL)BENZAMIDE
  • 4-[(4-ETHYLPHENOXY)METHYL]-N-(2-METHYL-4-NITROPHENYL)BUTANAMIDE
  • 4-[(4-ETHYLPHENOXY)METHYL]PIPERIDINE

Uniqueness

4-[(4-ETHYLPHENOXY)METHYL]-N-PIPERIDINOBENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

4-[(4-ethylphenoxy)methyl]-N-piperidin-1-ylbenzamide

InChI

InChI=1S/C21H26N2O2/c1-2-17-8-12-20(13-9-17)25-16-18-6-10-19(11-7-18)21(24)22-23-14-4-3-5-15-23/h6-13H,2-5,14-16H2,1H3,(H,22,24)

InChI Key

RLQXDYRPVWAWDA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN3CCCCC3

Origin of Product

United States

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